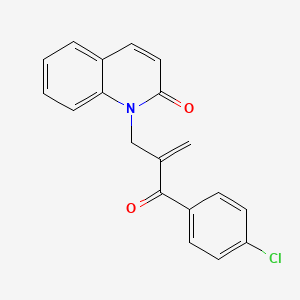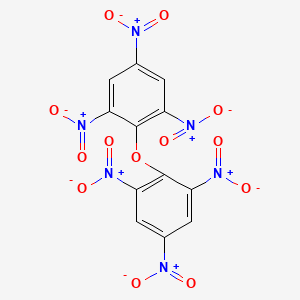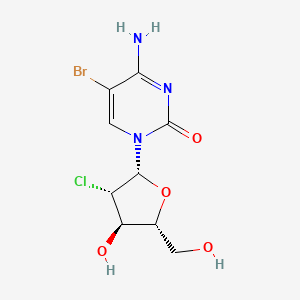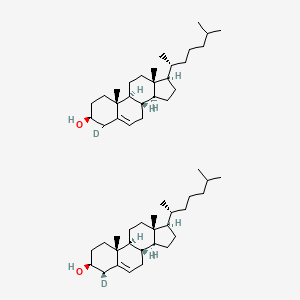
4beta-Deuteriocholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4beta-Deuteriocholesterol is a deuterated form of cholesterol, where a hydrogen atom at the 4-beta position is replaced by a deuterium atom. This modification is significant in scientific research as it allows for the study of cholesterol metabolism and its pathways with enhanced precision due to the unique properties of deuterium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4beta-Deuteriocholesterol typically involves the deuteration of cholesterol. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure the efficient incorporation of deuterium at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The deuterated compound is then purified using chromatographic techniques to remove any impurities and ensure the desired isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions: 4beta-Deuteriocholesterol undergoes various chemical reactions similar to those of cholesterol. These include:
Oxidation: The compound can be oxidized to form oxysterols, which are important intermediates in cholesterol metabolism.
Reduction: Reduction reactions can convert this compound into other deuterated sterols.
Substitution: The deuterium atom can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various deuterated oxysterols, sterols, and substituted derivatives, which are valuable for studying metabolic pathways and biological functions.
Wissenschaftliche Forschungsanwendungen
4beta-Deuteriocholesterol has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies of cholesterol metabolism and synthesis.
Biology: The compound helps in understanding the role of cholesterol in cellular processes and membrane dynamics.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of cholesterol in the body.
Industry: The compound is used in the development of deuterated drugs and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 4beta-Deuteriocholesterol involves its incorporation into biological membranes and metabolic pathways similar to cholesterol. The presence of deuterium affects the kinetic isotope effects, providing insights into the enzymatic processes and reaction mechanisms. The compound interacts with various molecular targets, including enzymes involved in cholesterol metabolism, such as cytochrome P450 enzymes.
Vergleich Mit ähnlichen Verbindungen
4beta-Hydroxycholesterol: An oxysterol formed by the oxidation of cholesterol, involved in the regulation of lipid metabolism.
25-Hydroxycholesterol: Another oxysterol that plays a role in immune response and cholesterol homeostasis.
27-Hydroxycholesterol: Involved in cholesterol transport and metabolism.
Uniqueness: 4beta-Deuteriocholesterol is unique due to the presence of deuterium, which provides distinct advantages in research, such as reduced metabolic rate and enhanced stability. This makes it a valuable tool for studying cholesterol-related processes with greater accuracy and precision.
Eigenschaften
CAS-Nummer |
1973-68-8 |
|---|---|
Molekularformel |
C54H92O2 |
Molekulargewicht |
775.3 g/mol |
IUPAC-Name |
(3S,4R,8S,9S,10R,13R,14S,17R)-4-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;(3S,8S,9S,10R,13R,14S,17R)-4-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/2C27H46O/c2*1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h2*9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t2*19-,21+,22+,23-,24+,25+,26+,27-/m11/s1/i2*17D/t17?,19-,21+,22+,23-,24+,25+,26+,27-;17-,19-,21+,22+,23-,24+,25+,26+,27- |
InChI-Schlüssel |
PMRVNBLFPMPZHZ-PZKXVMNCSA-N |
Isomerische SMILES |
[H][C@@]1([C@H](CC[C@]2(C1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O)[2H].[2H]C1[C@H](CC[C@]2(C1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


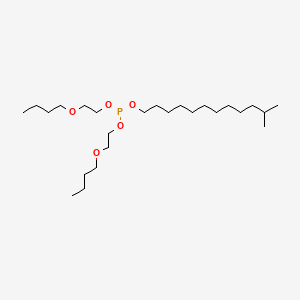
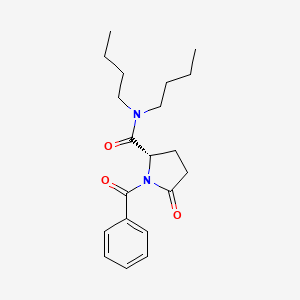
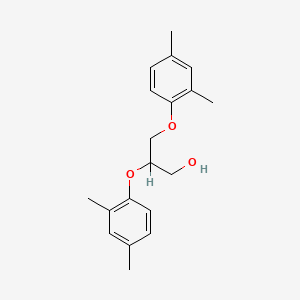
![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)
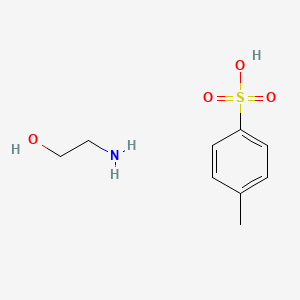
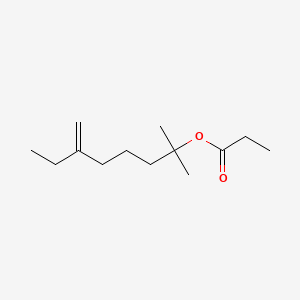
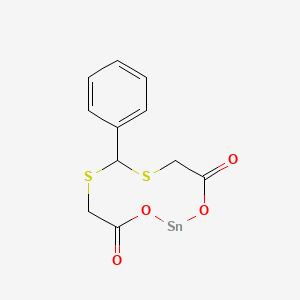

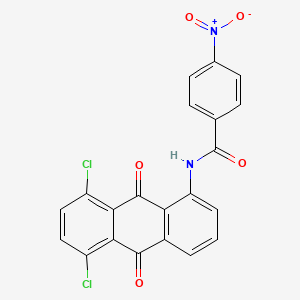
![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
